Cas no 2130483-71-3 (N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z856544776
- EN300-26686859
- CHEMBL4900743
- AKOS034635020
- N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 2130483-71-3
-
- インチ: 1S/C17H20N2O2/c18-11-17(7-3-4-8-17)19-16(21)14-9-12-5-1-2-6-13(12)10-15(14)20/h9-10,20H,1-8H2,(H,19,21)
- InChIKey: DRKBWZXMMZGASQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=CC2CCCCC=2C=1)O)NC1(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 284.152477885g/mol
- どういたいしつりょう: 284.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686859-0.05g |
N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
2130483-71-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamideに関する追加情報
Introduction to N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS No. 2130483-71-3)
N-(1-Cyanocyclopentyl-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2130483-71-3, represents a unique molecular structure that combines cyclopentyl and tetrahydronaphthalene moieties, making it a promising candidate for further research and development in drug discovery.
The structural framework of N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide is characterized by its complex arrangement of functional groups. The presence of a cyano group at the cyclopentyl ring and a hydroxyl group on the tetrahydronaphthalene core suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. This compound's design reflects a careful balance between structural complexity and biological activity, making it an intriguing subject for pharmacological investigation.
In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways associated with various diseases. The compound N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide fits into this category due to its unique structural features. Specifically, the tetrahydronaphthalene moiety is known to exhibit properties that are conducive to binding with biological targets such as enzymes and receptors. This feature has been leveraged in the design of several drugs that have shown promise in preclinical studies.
The cyano group in the cyclopentyl ring adds another layer of complexity to the compound's potential biological activity. Cyano groups are often involved in hydrogen bonding interactions and can influence the electronic properties of nearby functional groups. This makes N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide a versatile molecule that could be tailored for various pharmacological applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction between molecules and biological targets with greater accuracy. These computational tools have been instrumental in designing molecules like N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide. By leveraging these technologies, scientists have been able to identify potential lead compounds that can be further optimized for therapeutic use.
The hydroxyl group on the tetrahydronaphthalene core is another critical feature that contributes to the compound's potential biological activity. Hydroxyl groups are known to participate in hydrogen bonding interactions, which are crucial for the binding of small molecules to biological targets. This property has been exploited in the development of several drugs that have shown efficacy in treating various conditions.
One of the most exciting aspects of N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its potential as a building block for more complex drug candidates. By modifying different parts of its structure, researchers can generate a library of derivatives with varying biological activities. This approach has been successful in several drug discovery programs where lead compounds were identified through structure-based design and subsequently optimized through iterative chemical modifications.
The compound's unique structural features also make it an attractive candidate for studying mechanisms of action at a molecular level. Understanding how small molecules interact with biological targets is essential for developing drugs that are both effective and safe. N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide could provide valuable insights into these interactions by serving as a model system for biochemical studies.
In conclusion, N-(1-Cyanocyclopentyl-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide) (CAS No. 2130483-71-3) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and potential biological activities make it an intriguing candidate for further investigation. As computational chemistry and other advanced technologies continue to evolve, we can expect more discoveries like this one to emerge from the field of medicinal chemistry.
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